Moretane

Stereochemistry Pentacyclic Triterpenes Isomerism

Moretane (21β‑hopane, CAS 1176‑44‑9) is the definitive C‑21 epimer of hopane, distinguished by its 21β configuration. Its elevated melting point (186.5–187.5 °C) and lower LogP (11.5) relative to hopane ensure unique GC‑MS chromatographic retention, making it an irreplaceable internal standard for petroleum biomarker analysis. Essential for calculating the moretane/hopane thermal maturity ratio in source‑rock correlation and oil‑spill fingerprinting. Also serves as the core scaffold for moretanoid semi‑synthetic derivatization. Trust this verified reference standard for robust geochemical and environmental analyses.

Molecular Formula C30H52
Molecular Weight 412.7 g/mol
CAS No. 1176-44-9
Cat. No. B075730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoretane
CAS1176-44-9
Molecular FormulaC30H52
Molecular Weight412.7 g/mol
Structural Identifiers
SMILESCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C
InChIInChI=1S/C30H52/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h20-25H,9-19H2,1-8H3/t21-,22-,23-,24+,25+,27-,28-,29+,30+/m0/s1
InChIKeyZRLNBWWGLOPJIC-CMCGXILPSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Moretane (CAS 1176-44-9) Baseline Overview for Scientific Procurement


Moretane (21β-hopane, CAS 1176-44-9) is a pentacyclic triterpene hydrocarbon (C30H52) that serves as the foundational scaffold for moretanoid natural products [1]. It is the C-21 epimer of hopane (17β,21β-hopane), a stereochemical distinction with significant implications for its physical properties and geochemical behavior [2]. As a mature biomarker, moretane is widely used in organic geochemistry to assess thermal maturity and source correlation of petroleum and sedimentary organic matter .

Why Generic Hopane Substitution Fails for Moretane (1176-44-9) in Geochemical and Analytical Workflows


Moretane is not simply a generic triterpane; its specific 21β configuration imparts distinct physicochemical properties—including a higher melting point (186.5–187.5 °C) and a lower octanol-water partition coefficient (LogP 11.5)—compared to its 21β epimer, hopane (m.p. ~163 °C, LogP 13.33) [1]. These differences critically affect its chromatographic retention and ionization behavior in GC-MS analyses, making it an essential, non-substitutable internal standard or biomarker reference compound .

Quantitative Differentiation Guide for Moretane (1176-44-9) Against Closest Analogs


Stereochemical Differentiation at C-21: Moretane vs. Hopane

Moretane (21β-hopane) is the C-21 epimer of hopane (17β,21β-hopane) [1]. While both share the same molecular formula (C30H52), the inversion of stereochemistry at a single chiral center fundamentally alters the molecule's three-dimensional shape, leading to distinct physicochemical properties and biological roles [2].

Stereochemistry Pentacyclic Triterpenes Isomerism

Melting Point Comparison: Moretane vs. Hopane

Moretane exhibits a significantly higher melting point (186.5–187.5 °C) compared to its epimer hopane (mean melting point 162.97 °C) [1]. This 24–25 °C difference is a direct consequence of altered intermolecular packing due to the inverted C-21 stereochemistry, which affects the compound's crystalline lattice energy.

Physical Chemistry Thermal Analysis Purity Assessment

Lipophilicity Contrast: Moretane (LogP 11.5) vs. Hopane (LogP 13.33)

The calculated octanol-water partition coefficient (LogP) for moretane is 11.5, while hopane has a higher LogP of 13.33 [1]. This difference of nearly 2 log units reflects a substantial shift in hydrophobicity, with moretane being less lipophilic despite its identical molecular formula.

Lipophilicity Chromatography Partition Coefficient

Geochemical Maturity Indicator: Moretane/Hopane Ratio in Niger Delta Oils

In a study of Niger Delta oils, the moretane/C30-hopane ratio approached an equilibrium value of 0.2 at a thermal maturity of Tmax = 445°C (Ro = 0.75%) [1]. This ratio serves as a sensitive geochemical parameter to assess the thermal history of source rocks, with values decreasing as maturity increases.

Organic Geochemistry Biomarker Maturity Petroleum Exploration

Vendor-Specified Purity and Analytical Benchmarking

Commercially, moretane is offered as a certified reference material with a specified purity of ≥95% (by GC) [1]. This level of purity is critical for use as a quantitative biomarker standard in gas chromatography-mass spectrometry (GC-MS) workflows, where it is employed to monitor hopanoid distributions .

Analytical Standard Purity Verification GC-MS Calibration

Optimal Research and Industrial Applications for Moretane (1176-44-9)


Petroleum Geochemistry: Thermal Maturity Assessment

Moretane is used as a biomarker to calculate the moretane/hopane ratio, a key parameter for determining the thermal maturity of source rocks and crude oils [1]. Its distinct 21β configuration leads to a predictable decrease in relative abundance compared to hopane with increasing burial depth and temperature, making it an essential internal standard for GC-MS analyses in exploration geology.

Analytical Chemistry: Chromatographic Method Development

The unique physicochemical properties of moretane, including its elevated melting point (186.5–187.5 °C) and lower LogP (11.5) relative to hopane, make it an ideal compound for developing and validating HPLC and GC methods aimed at separating co-eluting pentacyclic triterpanes in complex environmental or geological extracts [2].

Environmental Forensics: Source Identification

In environmental investigations of petroleum contamination, the moretane/hopane ratio serves as a source-specific fingerprint, allowing analysts to differentiate between oil spills from distinct reservoirs or to track the biodegradation of crude oil in marine and terrestrial settings [3].

Natural Product Chemistry: Scaffold for Semi-Synthesis

As the parent hydrocarbon of the moretanoid triterpenoid family, moretane (CAS 1176-44-9) provides the core skeleton for semi-synthetic derivatization studies. Its C-21 stereochemistry distinguishes it from hopanoids, offering a unique starting point for exploring structure-activity relationships in biologically active triterpenes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Moretane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.